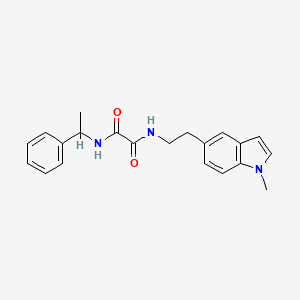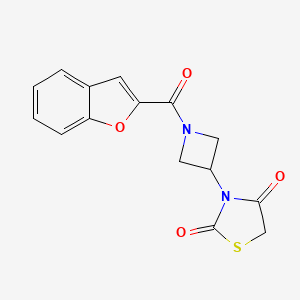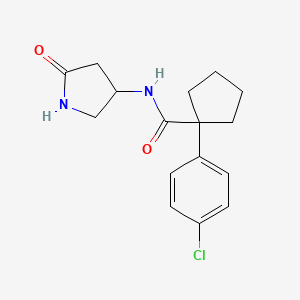
1-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)cyclopentanecarboxamide is a chemical entity that appears to be related to a class of compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their properties, which can provide insights into the compound of interest.
Synthesis Analysis
The synthesis of related compounds, such as the 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, involves the introduction of various substituents to the benzene ring and the formation of carbohydrazide derivatives with heterocyclic moieties . Although the exact synthesis of 1-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)cyclopentanecarboxamide is not detailed, similar synthetic routes could potentially be applied, with adjustments to the starting materials and reaction conditions to accommodate the different substitution pattern on the benzene ring and the cyclopentanecarboxamide moiety.
Molecular Structure Analysis
The structure of a related compound, 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide, was confirmed using X-ray diffraction analysis . This suggests that similar analytical techniques could be employed to determine the molecular structure of 1-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)cyclopentanecarboxamide, ensuring the correct assembly of the molecular framework and the positions of the substituents.
Chemical Reactions Analysis
The papers do not provide specific reactions for the compound . However, the related compounds exhibit reactivity typical of carboxamides and chlorophenyl groups . These functionalities may undergo further chemical transformations, such as nucleophilic substitution reactions for the chlorophenyl group or condensation reactions involving the carboxamide moiety.
Physical and Chemical Properties Analysis
The physical properties, such as melting temperatures (Tm), of a series of N-(chlorophenyl)pyridinecarboxamides were studied and found to depend on lattice energy and molecular symmetry . By analogy, the physical properties of 1-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)cyclopentanecarboxamide could be influenced by similar factors. The chemical properties, including potential antioxidant activity, could be inferred from the related compounds, which were identified as potent antioxidants . The presence of the chlorophenyl and carboxamide groups could also affect the compound's reactivity and interaction with biological targets.
Applications De Recherche Scientifique
Anticancer and Antimicrobial Activities
The quest for novel heterocyclic compounds with significant biological activities has led to the synthesis of compounds incorporating 1-(4-chlorophenyl) moieties, which have been studied for their potential anticancer and antimicrobial properties. For instance, compounds with a structure incorporating elements related to 1-(4-chlorophenyl) have shown promising results against cancer cell lines and pathogenic strains, indicating their potential application in overcoming microbe resistance to pharmaceutical drugs (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).
Molecular Docking and Structural Analysis
The molecular docking studies of similar compounds have provided inspiring data concerning their potential use in pharmaceutical applications, especially in the context of structure-activity relationships and the development of new therapeutic agents. These studies contribute to a deeper understanding of how such compounds can be optimized for better efficacy against specific targets (M. Kubicki, H. Bassyouni, P. W. Codding, 2000).
Inverse Agonist Activity and Receptor Binding
Research into compounds with similar structural characteristics to 1-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)cyclopentanecarboxamide has also explored their activity as inverse agonists, particularly in relation to cannabinoid receptors. These studies offer insights into the molecular interaction of these compounds with CB1 cannabinoid receptors, revealing the potential for developing new treatments that exploit these interactions for therapeutic benefit (J. Shim, W. Welsh, E. Cartier, J. Edwards, A. Howlett, 2002).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c17-12-5-3-11(4-6-12)16(7-1-2-8-16)15(21)19-13-9-14(20)18-10-13/h3-6,13H,1-2,7-10H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEJDBSLRUPSCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3CC(=O)NC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

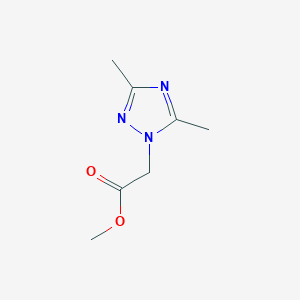
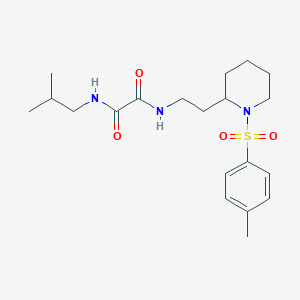
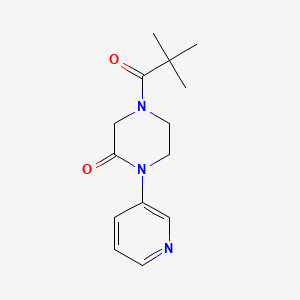
![1-Ethylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2549155.png)
![N-cyclohexyl-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2549156.png)
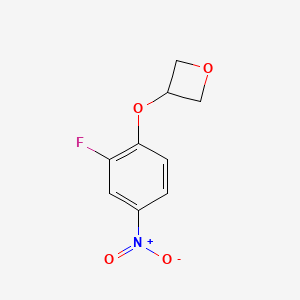
![3-[(2-Phenylethyl)amino]propanoic acid hydrochloride](/img/structure/B2549159.png)

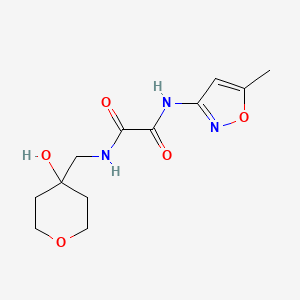


![8-(4-Ethoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2549170.png)
